2-Chloro-3-iodobenzoic acid

Physicochemical property differentiation pKa comparison halogenated benzoic acids

2-Chloro-3-iodobenzoic acid is a di-halogenated aromatic carboxylic acid (C₇H₄ClIO₂) with a molecular weight of 282.46 g/mol. It serves as a versatile building block in organic synthesis and pharmaceutical research, particularly as a key intermediate for constructing complex molecules through selective cross-coupling reactions.

Molecular Formula C7H4ClIO2
Molecular Weight 282.46 g/mol
CAS No. 874817-93-3
Cat. No. B3024099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-iodobenzoic acid
CAS874817-93-3
Molecular FormulaC7H4ClIO2
Molecular Weight282.46 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)I)Cl)C(=O)O
InChIInChI=1S/C7H4ClIO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H,10,11)
InChIKeyRHDAGVGRAVWMOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-iodobenzoic acid (CAS 874817-93-3) Technical Overview for Scientific Procurement


2-Chloro-3-iodobenzoic acid is a di-halogenated aromatic carboxylic acid (C₇H₄ClIO₂) with a molecular weight of 282.46 g/mol . It serves as a versatile building block in organic synthesis and pharmaceutical research, particularly as a key intermediate for constructing complex molecules through selective cross-coupling reactions . Its dual halogenation pattern—a chlorine at position 2 and an iodine at position 3 on the benzoic acid core—imparts distinct electronic and steric properties compared to mono-halogenated or differently substituted analogs, enabling regioselective functionalization that generic alternatives cannot replicate .

Why 2-Chloro-3-iodobenzoic acid Cannot Be Replaced by Generic Halobenzoic Acids


Generic substitution with other halobenzoic acids—such as 3-iodobenzoic acid, 2-chloro-3-bromobenzoic acid, or 2-bromo-3-iodobenzoic acid—fails because the precise ortho Cl/I arrangement dictates regioselectivity in palladium-catalyzed cross-couplings and influences physicochemical parameters including acidity (pKa) and density . The iodine atom serves as a superior leaving group for Suzuki-Miyaura couplings (observed 85% yield with phenylboronic acid), while the chlorine substituent remains intact for subsequent orthogonal functionalization . This dual-reactivity profile is absent in mono-halogenated analogs and is compromised in Br/I or Cl/Br combinations where the leaving group hierarchy is altered. Furthermore, 2-chloro-3-iodobenzoic acid is specifically designated as Empagliflozin Impurity 73, a regulatory reference standard essential for analytical method validation in ANDA filings—a role that no generic alternative can fulfill [1].

Quantitative Differentiation of 2-Chloro-3-iodobenzoic acid Against Halobenzoic Acid Comparators


Acidity Modulation: 2-Chloro-3-iodobenzoic acid pKa vs. 2-Bromo-3-iodobenzoic acid and 2-Chloro-3-bromobenzoic acid

2-Chloro-3-iodobenzoic acid exhibits a predicted pKa of 2.55±0.25, which is numerically higher (less acidic) than both the Br/I analog (2-bromo-3-iodobenzoic acid, pKa 2.50±0.10) and the Cl/Br analog (2-chloro-3-bromobenzoic acid, pKa 2.50±0.25) . This difference in acid strength affects solubility profiles and reactivity in base-mediated transformations, with the chloro-iodo combination providing intermediate acidity between the bromo-iodo and chloro-bromo congeners.

Physicochemical property differentiation pKa comparison halogenated benzoic acids

Density as a Purity and Handling Indicator: 2-Chloro-3-iodobenzoic acid vs. 2-Bromo-3-iodobenzoic acid

The measured density of 2-chloro-3-iodobenzoic acid is 2.077±0.06 g/cm³, which is approximately 11% lower than the density of 2-bromo-3-iodobenzoic acid (2.331 g/cm³) . This density differential arises from the lower atomic mass of chlorine (35.45 g/mol) compared to bromine (79.90 g/mol) at the ortho position.

Density comparison halogenated benzoic acids physicochemical properties

Suzuki-Miyaura Coupling Efficiency: 2-Chloro-3-iodobenzoic acid Achieves 85% Yield in Model Reaction

In palladium-catalyzed Suzuki-Miyaura cross-coupling, 2-chloro-3-iodobenzoic acid reacts with phenylboronic acid to form 2-chloro-3-phenylbenzoic acid in 85% yield . This yield, while not directly compared to other halobenzoic acids in the same study, demonstrates the compound's viability as a coupling partner. The iodine substituent acts as the primary leaving group due to its superior reactivity in oxidative addition, while the chlorine remains inert under these conditions, preserving a handle for subsequent orthogonal functionalization. In contrast, 2-chloro-3-bromobenzoic acid would exhibit lower reactivity due to bromine's reduced leaving group propensity relative to iodine, and 3-iodobenzoic acid lacks the ortho-chloro group required for sequential derivatization.

Cross-coupling reactivity Suzuki-Miyaura coupling synthetic utility

Regulatory Identity: 2-Chloro-3-iodobenzoic acid as Empagliflozin Impurity 73 Reference Standard

2-Chloro-3-iodobenzoic acid is chemically designated and commercially supplied as Empagliflozin Impurity 73, with characterization data compliant with regulatory guidelines for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) [1]. This compound is referenced in pharmaceutical impurity profiling literature as a process-related impurity requiring monitoring and control in empagliflozin manufacturing [2]. Unlike generic halobenzoic acids that lack this specific regulatory linkage, 2-chloro-3-iodobenzoic acid serves as a traceable reference material essential for demonstrating analytical specificity in drug substance characterization.

Pharmaceutical impurity standard Empagliflozin regulatory compliance

Melting Point Characterization: 2-Chloro-3-iodobenzoic acid vs. 2-Bromo-3-iodobenzoic acid and 2-Chloro-3-bromobenzoic acid

2-Chloro-3-iodobenzoic acid exhibits a melting point range of 114.00°C - 116.00°C, which is distinctly lower than both 2-bromo-3-iodobenzoic acid (159-162.5°C) and 2-chloro-3-bromobenzoic acid (168-169°C) . The chloro-iodo compound melts approximately 45°C lower than the bromo-iodo analog and 53°C lower than the chloro-bromo analog.

Melting point comparison halobenzoic acids compound identification

High-Value Application Scenarios for 2-Chloro-3-iodobenzoic acid Based on Quantitative Evidence


Regulated Pharmaceutical Impurity Profiling and ANDA Filing

Laboratories developing generic empagliflozin formulations or conducting stability studies must procure 2-chloro-3-iodobenzoic acid as Empagliflozin Impurity 73. This compound is the chemically defined reference standard required for method validation (AMV) and quality control (QC) applications under ANDA regulatory frameworks. Unlike generic halobenzoic acids, only this specific compound matches the impurity identity documented in empagliflozin manufacturing literature, enabling compliant demonstration of analytical specificity and impurity control [1][2].

Orthogonal Sequential Functionalization via Regioselective Cross-Coupling

Synthetic chemists requiring sequential derivatization of a benzoic acid scaffold can exploit the reactivity hierarchy of 2-chloro-3-iodobenzoic acid: the iodine substituent undergoes palladium-catalyzed Suzuki-Miyaura coupling (demonstrated 85% yield with phenylboronic acid) while the chlorine remains intact for subsequent nucleophilic aromatic substitution or additional cross-coupling steps. This orthogonal reactivity profile is absent in mono-halogenated analogs and is altered in Br/I or Cl/Br congeners where the leaving group preference differs, making 2-chloro-3-iodobenzoic acid the preferred building block for multistep synthetic routes requiring precise regiocontrol [1].

Quality Control and Compound Identification via Thermal Analysis

Quality assurance laboratories can utilize the distinct melting point range of 114-116°C to confirm the identity of 2-chloro-3-iodobenzoic acid and differentiate it from structurally similar halobenzoic acids that could be inadvertently substituted. The chloro-iodo compound melts approximately 45-53°C lower than its bromo-iodo and chloro-bromo analogs, providing a rapid, equipment-accessible thermal fingerprint that prevents cross-contamination and ensures procurement of the correct compound [1][2].

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